Rubidium carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rubidium carbonate, with the chemical formula Rb₂CO₃, is a white, hygroscopic powder that is highly soluble in water. It is a convenient and stable compound of rubidium, often used in various industrial and scientific applications. This compound is not particularly reactive and is the form in which rubidium is usually sold .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium carbonate can be synthesized by adding ammonium carbonate to rubidium hydroxide. The reaction proceeds as follows: [ \text{2 RbOH + (NH₄)₂CO₃ → Rb₂CO₃ + 2 NH₃ + H₂O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of rubidium hydroxide with carbon dioxide or by the thermal decomposition of rubidium oxalate or rubidium hydrogen tartrate . Another method involves the reduction of this compound using magnesium or calcium to produce metallic rubidium .

Analyse Des Réactions Chimiques

Acid-Base Reactions

Rb₂CO₃ reacts vigorously with acids to produce CO₂, water, and corresponding rubidium salts.

Example Reactions:

- With Hydrochloric Acid (HCl): Rb2CO3+2HCl→2RbCl+CO2↑+H2O This reaction releases CO₂ gas rapidly, forming rubidium chloride .

- With Hydrobromic Acid (HBr): Rb2CO3+2HBr→2RbBr+CO2↑+H2O Similar to HCl, HBr induces effervescence due to CO₂ liberation .

Kinetics:

Reactions with mineral acids are exothermic and follow pseudo-first-order kinetics under dilute conditions .

Thermal Decomposition

Rb₂CO₃ decomposes at elevated temperatures, forming rubidium oxide (Rb₂O):Rb2CO3Δ>900∘CRb2O+CO2↑

- Mechanism: Decomposition occurs via intermediate steps involving rubidium acetate (RbCH₃COO) at 400–700°C, as shown in thermogravimetric studies .

- Phase Stability: Above 900°C, Rb₂O becomes the dominant phase .

Thermal Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 837°C | |

| Decomposition Onset | 400°C (intermediate formation) | |

| Final Decomposition | >900°C (Rb₂O) |

Reactivity with Halogens and Redox Systems

Rb₂CO₃ participates in redox reactions, particularly with strong oxidizing agents:

Reaction with Iodic Acid (HIO₃):

Rb2CO3+2HIO3→2RbIO3+CO2↑+H2O

- Side Products: Chlorine gas (Cl₂) and methane (CH₄) form due to secondary decomposition of intermediates .

CO₂ Capture and Environmental Reactivity

Rb₂CO₃ demonstrates high CO₂ sorption capacity in humid conditions:

Sorption Mechanism:

Rb2CO3+CO2+H2O→2RbHCO3

- Kinetics: CO₂ uptake follows a pseudo-second-order model with a rate constant of 1.2×10−3g mg−1min−1 .

- Capacity: Up to 2.8 mmol CO₂/g at 25°C .

Interaction with Water and Dissociation

Rb₂CO₃ is highly soluble in water (4500 g/L at 20°C), dissociating into ions:Rb2CO3→2Rb++CO32−

Applications De Recherche Scientifique

Chemical Properties and Basic Information

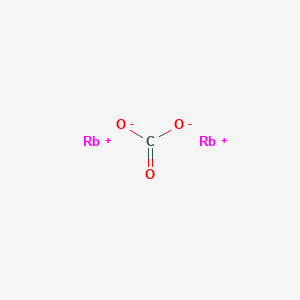

- Chemical Formula : Rb₂CO₃

- Molecular Weight : 230.95 g/mol

- Melting Point : 837 °C

- Solubility : Highly soluble in water (4500 g/L at 20 °C) .

Glass Manufacturing

This compound is utilized in the production of special glasses, particularly those requiring high refractive indices and low melting points. Its incorporation enhances the optical properties and thermal stability of glass products.

Electronics

This compound serves as a precursor for rubidium salts and rubidium metal, which are essential in the manufacture of electronic components, including:

- Organic Field-Effect Transistors (OFETs) : Research indicates that this compound-modified gold electrodes improve electron injection efficiency in n-type OFETs, leading to enhanced device performance .

- Photovoltaics : The compound has been explored for its potential in improving the efficiency of solar cells through its role in charge transport layers.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications:

- Immunosuppressive Agents : Studies suggest that rubidium compounds may enhance the efficacy of certain immunosuppressants used in treating conditions like multiple sclerosis . The compound's role as a catalyst in drug formulation processes has also been noted.

Catalysis

This compound is studied for its catalytic properties in various chemical reactions. It acts as a promoter in catalytic processes, enhancing reaction rates and selectivity .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for:

- ICP-OES Analysis : It serves as a standard for determining the concentration of rubidium and cesium in samples through Inductively Coupled Plasma Optical Emission Spectroscopy .

Enhanced Electron Injection in OFETs

A study demonstrated that incorporating this compound into gold electrodes significantly improved the performance of n-type OFETs. The modified electrodes showed increased charge carrier mobility and reduced operational voltage, highlighting the compound's potential in advanced electronic applications .

Pharmaceutical Synergy

Research on immunosuppressive drugs indicated that rubidium compounds could synergistically enhance the efficacy of therapies for multiple sclerosis, particularly when combined with established treatments like teriflunomide . This suggests a promising avenue for developing more effective treatment regimens.

Data Table Summary

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Glass Manufacturing | Enhances optical properties | Used in special glasses with high refractive indices |

| Electronics | Precursor for electronic components | Improves efficiency in OFETs |

| Pharmaceuticals | Potential therapeutic applications | Enhances efficacy of immunosuppressants |

| Catalysis | Promoter in chemical reactions | Increases reaction rates |

| Analytical Chemistry | Reagent for ICP-OES | Standard for rubidium and cesium analysis |

Mécanisme D'action

Rubidium carbonate is often compared with other alkali metal carbonates such as lithium carbonate, sodium carbonate, potassium carbonate, and cesium carbonate. Here are some key points of comparison:

Solubility: this compound is highly soluble in water, similar to cesium carbonate, but more soluble than lithium carbonate and sodium carbonate.

Reactivity: It is less reactive than lithium carbonate but more reactive than cesium carbonate.

Applications: While all these carbonates are used in glass manufacturing and as reagents in chemical synthesis, this compound is particularly valued for its role in high-energy density applications and as a catalyst in specific chemical reactions .

Comparaison Avec Des Composés Similaires

- Lithium carbonate

- Sodium carbonate

- Potassium carbonate

- Cesium carbonate

Rubidium carbonate stands out due to its unique combination of solubility, reactivity, and specific applications in high-energy and catalytic processes.

Propriétés

Numéro CAS |

584-09-8 |

|---|---|

Formule moléculaire |

CH2O3Rb |

Poids moléculaire |

147.493 g/mol |

Nom IUPAC |

rubidium(1+);carbonate |

InChI |

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

CVDTXIRZVNJRRD-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Rb+].[Rb+] |

SMILES canonique |

C(=O)(O)O.[Rb] |

Key on ui other cas no. |

584-09-8 |

Pictogrammes |

Irritant |

Synonymes |

Dirubidium carboxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.